Product packaging for 4-(tert-Butyl)pyrimidine-2-thiol(Cat. No.:CAS No. 66522-11-0)

4-(tert-Butyl)pyrimidine-2-thiol

Cat. No.: B2626877
CAS No.: 66522-11-0
M. Wt: 168.26
InChI Key: FDBGOCIMTYEORL-UHFFFAOYSA-N
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Description

4-(tert-Butyl)pyrimidine-2-thiol ( 66522-11-0) is a chemical compound with the molecular formula C8H12N2S and a molecular weight of 168.26 g/mol . This product is intended for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals. Pyrimidine-2-thiol derivatives are recognized in scientific research for their broad utility. They serve as key scaffolds in medicinal chemistry due to their broad spectrum of biological activities and are used as precursors in the synthesis of more complex organic molecules and organometallic complexes . Furthermore, this class of compounds can act as selective and sensitive ligands in analytical chemistry for the determination of various metal ions . The tert-butyl group confers specific steric and electronic properties that can influence the molecule's reactivity, binding affinity, and overall physicochemical characteristics, making it a valuable building block in drug discovery and materials science research. The product requires cold-chain transportation and should be stored as specified by the supplier. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2S B2626877 4-(tert-Butyl)pyrimidine-2-thiol CAS No. 66522-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-8(2,3)6-4-5-9-7(11)10-6/h4-5H,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBGOCIMTYEORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=NC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Tert Butyl Pyrimidine 2 Thiol and Its Chemical Analogs

Direct Synthesis Routes for Pyrimidine-2-thiols

Direct synthesis methods provide efficient access to the pyrimidine-2-thiol (B7767146) core structure. These strategies often involve cyclization reactions, one-pot syntheses, and multicomponent reactions.

Cyclization Reactions Involving Thiourea (B124793) Precursors

A primary and well-established method for the synthesis of pyrimidine-2-thiols is the cyclization reaction involving thiourea and a suitable three-carbon precursor, such as a β-diketone or an α,β-unsaturated ketone. nih.govnih.gov This [3+3] heterocyclization approach is a cornerstone in pyrimidine (B1678525) chemistry. researchgate.net

For instance, the reaction of an α,β-unsaturated ketone with thiourea leads to the formation of a 2-mercaptopyrimidine (B73435) derivative. nih.gov This reaction proceeds through a condensation mechanism followed by cyclization. The versatility of this method allows for the synthesis of a wide array of substituted pyrimidine-2-thiols by varying the structure of the ketone precursor.

A general representation of this reaction is the condensation of a chalcone (B49325) (an α,β-unsaturated ketone) with thiourea in the presence of a base like potassium hydroxide (B78521) in a methanolic solution, which upon reflux, yields the corresponding pyrimidine-2-thiol. nih.gov

One-Pot Synthetic Strategies for Pyrimidine-2-thiol Derivatives

A notable one-pot method involves the base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. nih.govnih.gov This approach is advantageous as it utilizes commercially available or easily accessible starting materials and proceeds under mild conditions, demonstrating good to excellent functional group tolerance and yields. nih.gov The process typically involves an initial base-mediated reaction followed by an acid-mediated cyclization to furnish the 4-pyrimidone-2-thioether, which can be a precursor to pyrimidine-2-thiol. nih.govnih.gov

Another one-pot approach involves the reaction of nitriles and thioamides mediated by molecular iodine, which leads to the formation of 3,5-disubstituted 1,2,4-thiadiazoles, showcasing the utility of one-pot methods in synthesizing related heterocyclic structures. rsc.org

Multicomponent Reaction Approaches to Pyrimidine Scaffolds

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single step, are powerful tools for the synthesis of complex molecules like pyrimidine derivatives. mdpi.comresearchgate.net The Biginelli reaction and its variations are prominent examples of MCRs used to generate dihydropyrimidinones and their thio-analogs (dihydropyrimidinethiones). mdpi.com

In a typical Biginelli-like reaction for synthesizing pyrimidine-2-thiones, an aldehyde, a β-dicarbonyl compound, and thiourea are condensed together, often under acidic catalysis. mdpi.com The use of microwave irradiation can accelerate these reactions. For example, the condensation of substituted benzaldehydes, a cyclic ketone like 1-indanone, and thiourea under microwave irradiation yields 4-aryl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidine-2-thiones. mdpi.com

These MCRs are highly atom-economical and allow for the rapid generation of a diverse library of pyrimidine derivatives by varying the individual components. mdpi.com

Functionalization and Derivatization Approaches

Once the pyrimidine-2-thiol core is synthesized, further functionalization and derivatization can be carried out to produce a wider range of analogs with specific properties.

Post-Synthetic Modifications for Diverse Pyrimidine-2-thiol Derivatives

Post-synthetic modifications of the pyrimidine-2-thiol scaffold are essential for creating a diverse range of derivatives. nih.gov The thiol group itself is a versatile handle for further functionalization. researchgate.net

One common modification is the S-alkylation of the thiol group to form thioethers. For example, pyrazolo[1,5-c]quinazoline-5(6H)-thione can be alkylated with methyl iodide to produce the corresponding S-methyl derivative, which can then be used in reactions with amines to synthesize various substituted pyrazolo[1,5-c]quinazolin-5-amines. nih.gov

Furthermore, the pyrimidine ring can be functionalized. For example, 2-sulfonylpyrimidines are used for the chemoselective S-arylation of cysteine residues in proteins, demonstrating the reactivity of the pyrimidine core towards nucleophilic substitution. nih.gov This reactivity allows for the introduction of various substituents onto the pyrimidine ring, leading to a wide array of derivatives with potentially interesting biological activities.

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl Pyrimidine 2 Thiol

Oxidation Pathways of the Thiol Moiety (e.g., to Disulfides)

The thiol group of 4-(tert-Butyl)pyrimidine-2-thiol is susceptible to oxidation, a characteristic reaction of thiols, leading to the formation of the corresponding disulfide, bis(4-tert-butylpyrimidin-2-yl) disulfide. This transformation is a key pathway in the chemistry of pyrimidine-2-thiols and has been observed in related systems. The oxidation can be effected by a variety of oxidizing agents.

Studies on analogous compounds, such as 2-mercaptopyrimidines, have shown that the thiol form can be quantitatively transformed into the corresponding symmetrical disulfide. nih.govcdnsciencepub.comresearchgate.net This oxidation process is influenced by factors such as concentration, temperature, and irradiation with light. nih.govcdnsciencepub.comresearchgate.net While specific oxidizing agents for this compound are not extensively detailed in the available literature, common reagents used for the oxidation of thiols to disulfides are applicable.

Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion

Oxidizing AgentGeneral Reaction Conditions
Hydrogen Peroxide (H₂O₂)Often used in the presence of a catalyst.
Iodine (I₂)Mild and effective for many thiols.
Dimethyl sulfoxide (B87167) (DMSO)Can act as an oxidant, sometimes with an activator.
Air (O₂)Slow oxidation, can be catalyzed by metal ions.

The mechanism of oxidation typically involves the formation of a sulfenyl intermediate, which then reacts with another thiol molecule to form the disulfide bond. The stability of the thiol form versus the thione tautomer can influence the rate of oxidation, as the thiol form is the direct precursor to the disulfide. nih.govcdnsciencepub.comresearchgate.net

Nucleophilic Reactivity and Addition Reactions (e.g., Michael Addition)

The sulfur atom of the thiol group in this compound is a potent nucleophile, particularly in its deprotonated thiolate form. This nucleophilicity allows it to participate in a variety of addition reactions, most notably the Michael addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.orglibretexts.org

The Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org In the case of this compound, the thiolate anion, formed under basic conditions, would attack the β-carbon of the Michael acceptor.

General Scheme of Michael Addition:

Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS). total-synthesis.comstackexchange.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com Furthermore, the thiol group (or the thione tautomer) generally acts as a deactivating group in the context of EAS.

For an electrophilic attack to occur on a pyrimidine ring, the presence of strong electron-donating groups is typically required to sufficiently activate the ring. In the case of this compound, the tert-butyl group is a weak electron-donating group. However, its effect is unlikely to overcome the strong deactivating influence of the two ring nitrogens and the thiol/thione moiety.

If an electrophilic substitution were to occur, it would be predicted to take place at the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. Attacks at the C-2, C-4, and C-6 positions are highly disfavored due to the proximity of the electron-withdrawing nitrogen atoms.

Predicted Reactivity towards Electrophilic Aromatic Substitution:

PositionReactivity
C-2Highly Deactivated
C-4Highly Deactivated
C-5Least Deactivated
C-6Highly Deactivated

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are generally not successful with unsubstituted or weakly activated pyrimidines. total-synthesis.commasterorganicchemistry.com There are no specific literature reports of successful electrophilic aromatic substitution on this compound, supporting the prediction of its low reactivity in such transformations.

Tautomerism and Isomerization Studies of Pyrimidine-2-thiols

A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its corresponding thione form, 4-(tert-butyl)pyrimidine-2(1H)-thione. This thione-thiol tautomerism is a well-documented phenomenon for pyrimidine-2-thiols. nih.govcdnsciencepub.comresearchgate.netresearchgate.net

The position of the equilibrium is significantly influenced by the solvent. In nonpolar solvents, the thiol form tends to predominate, whereas in polar solvents, the more polar thione form is favored. nih.govcdnsciencepub.comresearchgate.net This is due to the better solvation of the polar thione tautomer in polar media. Self-association through hydrogen bonding in the thione form can also shift the equilibrium towards the thione tautomer. nih.govcdnsciencepub.comresearchgate.net

Tautomeric Equilibrium of this compound:

Tautomeric Equilibrium

Figure 1: Thione-thiol tautomeric equilibrium of this compound.

Spectroscopic methods, such as UV-Vis and NMR spectroscopy, are commonly used to study this equilibrium. The two tautomers exhibit distinct spectral characteristics. For instance, the UV-Vis absorption spectra will show different λmax values for the thiol and thione forms. While specific spectroscopic data for the tautomers of this compound are not extensively reported, studies on closely related compounds like 4,6-dimethyl-2-mercaptopyrimidine (B146703) provide a strong basis for understanding this equilibrium. nih.govcdnsciencepub.comresearchgate.net

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound are influenced by several factors, including the tautomeric equilibrium and the nucleophilicity of the thiol group.

Kinetics:

The rate of reactions where the thiol form is the active species, such as oxidation to the disulfide, will depend on the concentration of the thiol tautomer in the equilibrium. nih.govcdnsciencepub.comresearchgate.net Similarly, for nucleophilic reactions like the Michael addition, the rate will be dependent on the concentration of the thiolate anion, which is in turn governed by the pKa of the thiol and the pH of the medium.

Kinetic studies on the Michael addition of thiols to α,β-unsaturated carbonyls have shown that the reaction is typically second order. masterorganicchemistry.comrsc.org The rate can be significantly influenced by the steric and electronic properties of both the thiol and the Michael acceptor.

Thermodynamics:

The tautomeric equilibrium between the thiol and thione forms is a key thermodynamic consideration. As mentioned, the relative stability of the two tautomers is solvent-dependent. nih.govcdnsciencepub.comresearchgate.net In the gas phase, the thiol form is generally more stable for 2-mercaptopyrimidines. However, in polar solvents, the thione form becomes thermodynamically favored due to stronger intermolecular interactions.

The thermodynamics of the Michael addition are generally favorable, driven by the formation of a strong carbon-sulfur single bond at the expense of a weaker carbon-carbon π-bond. masterorganicchemistry.comlibretexts.org

While specific thermodynamic and kinetic parameters for this compound are not available in the reviewed literature, the principles derived from studies of similar pyrimidine-2-thiols and general thiol chemistry provide a solid framework for understanding its reactivity.

Coordination Chemistry and Ligand Properties of 4 Tert Butyl Pyrimidine 2 Thiol

Complexation with Transition Metals (e.g., Rhenium, Manganese, Platinum)

The deprotonated form of 4-(tert-Butyl)pyrimidine-2-thiol, 4-(tert-butyl)pyrimidine-2-thiolate, acts as a versatile ligand for a range of transition metals. While specific studies on this exact ligand with rhenium and manganese are limited, the coordination behavior can be inferred from related pyrimidine-2-thiolate complexes.

Rhenium (Re): Rhenium tricarbonyl complexes with the parent pyrimidine-2-thiolate (pymS) ligand are known to form stable, tetranuclear square-type structures with the formula [Re(CO)₃(μ-pymS)]₄. researchgate.netnih.gov In these assemblies, the pyrimidine-2-thiolate ligand acts in a tridentate bridging fashion, coordinating to one metal center through the sulfur and one nitrogen atom, and to an adjacent metal center via the second nitrogen atom. nih.gov The formation of such large, polynuclear structures with 4-(tert-butyl)pyrimidine-2-thiolate is expected to be sterically hindered. Rhenium complexes with sterically demanding aromatic thiolates have been shown to form mononuclear species, such as [Re(SR)₄(NO)], where the bulky substituents prevent the formation of bridged dimers. wikipedia.org

Manganese (Mn): Similar to rhenium, manganese forms tetranuclear complexes, [Mn(CO)₃(μ-pymS)]₄, with the unsubstituted pyrimidine-2-thiolate ligand. researchgate.netnih.gov These complexes are isostructural with their rhenium counterparts, showcasing the preference for tridentate bridging coordination of the pymS ligand to form robust square-like arrangements. nih.gov The significant steric bulk of the tert-butyl group in 4-(tert-butyl)pyrimidine-2-thiolate would likely disrupt this arrangement, favoring the formation of mononuclear or smaller polynuclear species.

Platinum (Pt): The coordination chemistry of pyrimidine-thiolates with platinum is well-documented. The reaction of K₂[PtCl₄] with pyrimidine-2-thiol (B7767146) leads to a dinuclear Pt(III) complex, [Pt₂(μ-pymS)₄Cl₂], where the thiolates bridge the two platinum centers. researchgate.net However, studies on platinum complexes with methylated pyrimidine-2-thiolates, such as 4-methylpyrimidine-2-thiol (B7807327) and 4,6-dimethylpyrimidine-2-thiol, have demonstrated that increasing steric hindrance on the pyrimidine (B1678525) ring favors the formation of mononuclear trans-[Pt(L)₂] complexes over dinuclear structures. researchgate.netnorthwestern.edudntb.gov.ua This trend strongly suggests that the even bulkier tert-butyl group on 4-(tert-butyl)pyrimidine-2-thiolate would direct the complexation towards mononuclear platinum species.

Metal Parent Ligand Complex (pyrimidine-2-thiolate) Expected Complex with 4-(tert-Butyl)pyrimidine-2-thiolate Rationale for Expectation
Rhenium Tetranuclear, [Re(CO)₃(μ-pymS)]₄ researchgate.netnih.gov Mononuclear or low-nuclearity complexes Steric hindrance from the tert-butyl group is expected to prevent the formation of large, bridged polynuclear structures, similar to observations with other bulky thiolates. wikipedia.org
Manganese Tetranuclear, [Mn(CO)₃(μ-pymS)]₄ researchgate.netnih.gov Mononuclear or low-nuclearity complexes The large tert-butyl group is predicted to sterically clash and inhibit the formation of the stable tetranuclear square seen with the unsubstituted ligand.
Platinum Dinuclear, [Pt₂(μ-pymS)₄Cl₂] researchgate.net Mononuclear, likely trans-[Pt(4-tBu-pymS)₂] Increasing steric bulk on the pyrimidine ring (e.g., methyl groups) has been shown to favor mononuclear complexes. The larger tert-butyl group would enhance this effect. researchgate.netnorthwestern.edu

Chelation Modes and Structural Elucidation of Metal Complexes

The 4-(tert-butyl)pyrimidine-2-thiolate ligand possesses multiple donor atoms, enabling several potential coordination modes. The specific mode adopted is influenced by the metal ion's coordination preferences, the reaction conditions, and, crucially, the steric demands of the ligand itself.

The primary coordination modes for pyrimidine-2-thiolate ligands include:

Monodentate (κ¹-S): Coordination occurs solely through the deprotonated sulfur atom. This is common when the other coordination sites on the metal are occupied by strongly binding ligands.

Bidentate (κ²-N,S): The ligand forms a chelate ring by coordinating through both the sulfur and one of the adjacent ring nitrogen atoms. This is a very common mode for this class of ligands.

Tridentate Bridging (μ-κ¹:κ²): The ligand bridges two metal centers. It typically chelates to one metal via the N,S donors and coordinates to a second metal via the remaining nitrogen atom. This mode is responsible for the formation of the tetranuclear squares with Re(I) and Mn(I). nih.gov

For complexes of 4-(tert-butyl)pyrimidine-2-thiolate, the bulky tert-butyl group is expected to favor less sterically crowded coordination modes. While the tridentate bridging mode is common for the unsubstituted ligand, it is less likely for the tert-butyl derivative due to potential steric clashes between ligands in a polynuclear framework. Therefore, monodentate (κ¹-S) and particularly bidentate (κ²-N,S) chelation are the most probable coordination modes.

Chelation Mode Description Donor Atoms Common with... Likelihood for 4-(tert-Butyl)pyrimidine-2-thiolate
Monodentate Ligand binds through a single atom. κ¹-S Metal centers with saturated coordination spheres. Possible
Bidentate Ligand binds through two atoms to form a chelate ring. κ²-N,S Many transition metals, including Pt(II). High
Tridentate Bridging Ligand binds to two different metal centers. μ-κ¹(N):κ²(N,S) Re(I) and Mn(I) with unsubstituted pyrimidine-2-thiolate. nih.gov Low

Influence of the tert-Butyl Group on Ligand Properties and Coordination Geometry

The tert-butyl group is a sterically bulky and weakly electron-donating substituent that exerts a profound influence on the properties of the 4-(tert-butyl)pyrimidine-2-thiolate ligand and the geometry of its metal complexes.

Steric Effects: The most significant impact of the tert-butyl group is steric hindrance. This bulkiness can:

Prevent Polynuclearity: As observed in platinum complexes with substituted pyrimidine-thiolates, increasing the size of the substituent at the 4-position disfavors the formation of bridged, dinuclear complexes and promotes the creation of mononuclear species. researchgate.netnorthwestern.edu The tert-butyl group, being much larger than a methyl group, would strongly favor mononuclear complexes.

Control Coordination Geometry: The steric bulk can influence the arrangement of ligands around the metal center, for example, by favoring a trans geometry over a cis geometry in a square planar complex to minimize ligand-ligand repulsion.

Block Reaction Pathways: In other pyrimidine systems, a bulky tert-butyl group has been shown to completely block certain photochemical reactions, such as the formation of cyclobutane (B1203170) pyrimidine dimers, by physically preventing the necessary approach of the reacting molecules. nih.gov This highlights its powerful role in steric shielding.

Electronic Effects: The tert-butyl group is generally considered to be electron-donating through an inductive effect. This can influence the ligand's properties by:

Increasing Electron Density: The electron-donating nature of the tert-butyl group can increase the electron density on the pyrimidine ring and potentially on the donor atoms (N and S). This could, in principle, strengthen the ligand-metal bond.

Altering Basicity: Studies on alkylpyrimidines have shown that substitution can alter the basicity (pKa) of the molecule. researchgate.net The precise effect of the tert-butyl group on the pKa of the pyrimidine nitrogens and the thiol group will influence its coordination behavior at different pH levels.

Property Influenced Effect of tert-Butyl Group Consequence in Coordination Chemistry Reference
Steric Hindrance High steric bulk Favors mononuclear over polynuclear complexes; can dictate cis/trans isomerism. northwestern.edu, researchgate.net
Reactivity Shields the pyrimidine ring Can block intermolecular reactions or approaches to the metal center. nih.gov
Electronic Properties Weak electron-donating (inductive effect) Increases electron density on the ligand, potentially strengthening the metal-ligand bond. researchgate.net
Basicity (pKa) Alters basicity of N and S donor sites Influences the formation of the thiolate anion and its coordination strength. researchgate.net

Comparative Analysis with Other Pyridine/Pyrimidine-Thiolate Ligands

Comparing 4-(tert-butyl)pyrimidine-2-thiolate with related ligands like pyridine-2-thiolate (B1254107), pyrimidine-2-thiolate, and its 4-methyl derivative highlights the unique role of the tert-butyl group.

Pyridine-2-thiolate vs. Pyrimidine-2-thiolate: The primary difference is the presence of a second nitrogen atom in the pyrimidine ring. This additional donor site allows pyrimidine-2-thiolate to act as a bridging ligand between two metal centers, a capability that pyridine-2-thiolate lacks. This is the key feature that enables the formation of tetranuclear squares with Re(I) and Mn(I). researchgate.netnih.gov

Pyrimidine-2-thiolate vs. 4-Methylpyrimidine-2-thiolate: The introduction of a methyl group at the 4-position introduces moderate steric bulk. In the case of platinum complexes, this is sufficient to shift the equilibrium from the formation of dinuclear [Pt₂(μ-L)₄Cl₂] to mononuclear [PtL₂] complexes. researchgate.netnorthwestern.edu This demonstrates that even a small increase in steric hindrance can have a decisive impact on the final structure.

4-Methylpyrimidine-2-thiolate vs. 4-(tert-Butyl)pyrimidine-2-thiolate: The tert-butyl group is significantly larger than the methyl group. Therefore, the steric effects observed with the 4-methyl derivative are expected to be greatly amplified. The preference for mononuclear complexes over polynuclear ones would be even more pronounced. Furthermore, the greater steric shielding provided by the tert-butyl group could also influence the reactivity of the resulting metal complex, potentially increasing its stability by protecting the metal center from attack by other species.

Ligand Key Structural Feature Typical Metal Complex Structure Reason for Difference
Pyridine-2-thiolate Single N,S donor set Mononuclear or simple bridged dimers Lacks the second nitrogen atom required for extended bridging.
Pyrimidine-2-thiolate Two N atoms, one S atom Polynuclear (e.g., tetranuclear squares with Re, Mn) researchgate.netnih.gov; Dinuclear with Pt researchgate.net Second nitrogen atom allows for tridentate bridging coordination.
4-Methylpyrimidine-2-thiolate Moderate steric bulk from methyl group Mononuclear with Pt(II) researchgate.netnorthwestern.edu Steric hindrance from the methyl group disfavors the formation of bridged polynuclear structures.
4-(tert-Butyl)pyrimidine-2-thiolate High steric bulk from tert-butyl group Expected to be strongly mononuclear The significantly larger size of the tert-butyl group provides a powerful steric directing effect, making polynuclear structures highly unfavorable.

Table of Compounds

Compound Name Formula
This compound C₈H₁₂N₂S
Rhenium Re
Manganese Mn
Platinum Pt
Pyrimidine-2-thiol C₄H₄N₂S
4-Methylpyrimidine-2-thiol C₅H₆N₂S
4,6-Dimethylpyrimidine-2-thiol C₆H₈N₂S
Pyridine-2-thiol C₅H₅NS

Computational and Theoretical Chemistry of 4 Tert Butyl Pyrimidine 2 Thiol

Tautomeric Equilibrium Analysis and Energetics

A key aspect of the chemistry of 4-(tert-butyl)pyrimidine-2-thiol is its potential to exist in tautomeric forms, specifically the thione and thiol forms. researchgate.netcdnsciencepub.com The position of this equilibrium is significantly influenced by the surrounding environment, such as the polarity of the solvent. researchgate.netcdnsciencepub.com

Computational studies on analogous 2-mercaptopyrimidine (B73435) systems have shown that in the gas phase, the thiol tautomer is generally the more stable form. researchgate.net However, in polar solvents, the thione form becomes more stabilized. researchgate.netacs.org This shift is attributed to the different ways the tautomers interact with solvent molecules.

The relative energies of the tautomers can be calculated using quantum chemical methods. For example, ab initio SCRF (Self-Consistent Reaction Field) calculations have been used to determine the free energy changes associated with tautomerism in different media. researchgate.net For 2-thiopyrimidine, the calculated free energy changes for tautomerism in the gas phase, cyclohexane, dimethyl sulfoxide (B87167), and water were 8.165, 5.906, -5.513, and -5.829 kcal/mol, respectively, highlighting the significant effect of the solvent. researchgate.net

Experimental techniques such as UV-VIS spectroscopy, in conjunction with theoretical calculations, can be used to study this equilibrium. researchgate.netcdnsciencepub.com The different electronic structures of the tautomers lead to distinct absorption spectra, allowing for the determination of their relative populations in various solvents. researchgate.netcdnsciencepub.com

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions and calculating their associated energy profiles. nih.govarxiv.org For this compound, this can involve studying its reactions with various reagents, such as electrophiles, nucleophiles, and radicals.

By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states (TS), intermediates, and products. nih.gov The energies of these species relative to the reactants provide the activation energies and reaction enthalpies. nih.gov Methods such as CCSD(T) and M06-2X, combined with appropriate basis sets, can be used to calculate these energy profiles with high accuracy. nih.gov

For example, in the study of the reaction of a thiol with the OH radical, computational methods were used to determine the barrier heights and reaction energies for different reaction pathways, such as H-abstraction and addition. nih.gov The results revealed that the addition pathways were more favorable than the abstraction pathways. nih.gov

The prediction of reaction mechanisms is not limited to simple gas-phase reactions. Computational models can also incorporate solvent effects to provide a more realistic description of reactions in solution. figshare.com Furthermore, computational approaches can be used to understand and predict the outcomes of complex reaction networks. arxiv.org

Molecular Modeling of Intermolecular Interactions (excluding biological targets)

The intermolecular interactions of this compound are crucial for understanding its physical properties and its behavior in condensed phases. Molecular modeling techniques can be used to study these interactions, which are primarily non-covalent in nature. mdpi.comscielo.org.mx

These interactions include hydrogen bonding, van der Waals forces, and π-stacking interactions. For this compound, the thione and thiol forms can participate in different types of hydrogen bonds. The thione form can act as a hydrogen bond acceptor through its sulfur atom, while the thiol form can act as a hydrogen bond donor.

Computational methods like Non-Covalent Interaction (NCI) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify these weak interactions. scielo.org.mxscielo.org.mx These methods provide detailed information about the nature and strength of the interactions between molecules. scielo.org.mxscielo.org.mx

For instance, a study on a related phosphine (B1218219) chalcogenide compound used these methods to analyze C-H...S and C-H...O interactions, calculating the interaction energies of different molecular assemblies. scielo.org.mx The results of these calculations can be correlated with experimental data from X-ray crystallography to provide a comprehensive understanding of the crystal packing.

Spectroscopic Property Prediction (e.g., Vibrational Spectra Simulation)

Computational methods are widely used to predict various spectroscopic properties, including vibrational (infrared and Raman) spectra. cardiff.ac.uk These predictions are invaluable for interpreting experimental spectra and for identifying the presence of specific functional groups and tautomeric forms. nih.govnih.gov

DFT calculations are commonly employed to compute the harmonic vibrational frequencies of molecules. nih.gov The calculated frequencies can then be compared with experimental data from FTIR and Raman spectroscopy. nih.govnih.gov To improve the agreement between theoretical and experimental spectra, the calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. nih.gov

The simulation of vibrational spectra can also aid in the assignment of vibrational modes to specific atomic motions within the molecule. nih.gov This is achieved through the analysis of the potential energy distribution (PED) of the vibrational modes. nih.gov

For this compound, the calculated vibrational spectra would be expected to show distinct features for the thione and thiol tautomers. For example, the S-H stretching vibration of the thiol form would appear at a different frequency than the C=S stretching vibration of the thione form. acs.org

Advanced Applications in Chemical Sciences

Role in Catalysis and Asymmetric Synthesis

The pyrimidine-2-thiol (B7767146) structural motif is known to act as a ligand in organometallic chemistry. For instance, the parent compound, pyrimidine-2-thiol (without the tert-butyl group), can form complexes with metals like rhenium, which may serve as precursors to polynuclear clusters. However, extensive searches of scientific databases reveal a lack of specific studies detailing the use of 4-(tert-Butyl)pyrimidine-2-thiol as a ligand in catalysis or asymmetric synthesis.

The prompt's reference to pyridinooxazoline (PyOx) ligands, such as (S)-t-BuPyOx, is noteworthy. These ligands are significant in asymmetric catalysis. However, it is crucial to clarify that the synthesis of prominent (S)-t-BuPyOx ligands originates from precursors like picolinic acid and (S)-tert-leucinol, not from this compound. Consequently, there is no direct synthetic or applicative link established in the literature between this compound and the field of pyridinooxazoline-based asymmetric catalysis.

**6.2

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 4-(tert-Butyl)pyrimidine-2-thiol. Both ¹H and ¹³C NMR are employed to probe the chemical environment of the hydrogen and carbon atoms, respectively. nih.govworldscientific.com

In the ¹H NMR spectrum, the tert-butyl group gives rise to a prominent singlet, typically integrating to nine protons, in the upfield region (around 1.3 ppm). This is due to the magnetic equivalence of the nine protons in the three methyl groups. The pyrimidine (B1678525) ring protons would appear as distinct signals in the downfield aromatic region. Specifically, the proton at the 5-position (H-5) and the proton at the 6-position (H-6) would likely appear as doublets due to coupling with each other. The N-H proton of the thiol group would present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. chemicalbook.comorganicchemistrydata.org

The ¹³C NMR spectrum provides complementary information. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would produce distinct signals. chemicalbook.comhmdb.ca The carbons of the pyrimidine ring, including the C=S carbon, would resonate at lower field due to their electronic environment. worldscientific.com The specific chemical shifts are crucial for confirming the substitution pattern on the pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
(CH₃)₃C-¹H~1.3Singlet
Pyrimidine H-5¹H~7.0-7.5Doublet
Pyrimidine H-6¹H~8.0-8.5Doublet
N-H¹HVariable (e.g., ~12-13)Broad Singlet
-C (CH₃)₃¹³C~30-35Quaternary
-C(C H₃)₃¹³C~30Primary
Pyrimidine C-2 (C=S)¹³C~175-185
Pyrimidine C-4¹³C~160-170
Pyrimidine C-5¹³C~110-120
Pyrimidine C-6¹³C~150-155

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the molecule. worldscientific.com These methods are highly sensitive to the specific bonds present in this compound.

The IR spectrum is expected to show characteristic absorption bands. researchgate.netnih.gov Key vibrations include:

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹, characteristic of the N-H group in the thione tautomer.

C-H stretching: Sharp peaks around 2960 cm⁻¹ for the tert-butyl group and in the 3000-3100 cm⁻¹ range for the aromatic C-H bonds of the pyrimidine ring.

C=N and C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region, which are characteristic of the pyrimidine ring system.

Thioamide bands: The C=S stretching vibration, a key marker for the thione form, typically appears in the 1100-1250 cm⁻¹ region. This band can be coupled with other vibrations.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C=S bond, which often gives a strong Raman signal. worldscientific.com Theoretical calculations, such as Density Functional Theory (DFT), are frequently used alongside experimental spectra to precisely assign the observed vibrational modes.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
N-H StretchIR3100 - 3400
Aromatic C-H StretchIR, Raman3000 - 3100
Aliphatic C-H Stretch (tert-butyl)IR, Raman2850 - 2970
C=N / C=C Ring StretchIR, Raman1400 - 1600
C=S Stretch (Thioamide)IR, Raman1100 - 1250

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound, which helps to confirm its structure. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula, C₈H₁₂N₂S. nih.gov

Under electron impact (EI) ionization, the molecule is expected to produce a distinct molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (approximately 168.26 g/mol ). The fragmentation pattern is often dominated by cleavages related to the most stable resulting fragments. sapub.org A primary and highly characteristic fragmentation pathway for this compound would be the loss of a tert-butyl radical or cation.

Key expected fragments include:

[M-15]⁺: Loss of a methyl radical (•CH₃) from the tert-butyl group.

[M-57]⁺: Loss of a tert-butyl radical (•C(CH₃)₃), leading to a stable pyrimidine-thiol cation. This is often a major peak in the spectrum. nih.govmiamioh.edu

The analysis of these fragments provides clear evidence for the presence and connectivity of the tert-butyl group and the pyrimidine-2-thiol (B7767146) core. youtube.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment m/z (calculated) Identity
[C₈H₁₂N₂S]⁺168Molecular Ion (M⁺)
[C₇H₉N₂S]⁺153[M-15]⁺ (Loss of •CH₃)
[C₄H₃N₂S]⁺111[M-57]⁺ (Loss of •C(CH₃)₃)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to map the electron density and thereby determine the exact positions of all atoms. nih.gov

This technique would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the pyrimidine ring and the tert-butyl group. mdpi.com

Tautomeric Form: Unambiguous confirmation of whether the molecule exists in the thione (-C=S, -NH-) or thiol (-C-SH, =N-) tautomeric form in the crystal lattice.

Conformation: The orientation of the tert-butyl group relative to the pyrimidine ring.

Intermolecular Interactions: Identification of hydrogen bonding (e.g., between the N-H donor and a nitrogen or sulfur acceptor on an adjacent molecule) and van der Waals forces that dictate the crystal packing. acs.org

While a specific crystal structure for this exact compound may not be publicly available, analysis of related pyrimidine derivatives provides a strong basis for what to expect from such an analysis. nih.govmdpi.com

Table 4: Information Obtainable from X-ray Crystallography

Parameter Description
Crystal System & Space GroupDefines the symmetry and repeating unit of the crystal lattice.
Unit Cell DimensionsThe lengths and angles of the basic repeating block of the crystal.
Atomic CoordinatesThe precise x, y, z position of every atom in the unit cell.
Bond Lengths (Å) & Angles (°)Exact geometric parameters of the molecule.
Torsion Angles (°)Defines the conformation of flexible parts of the molecule.
Intermolecular ContactsDetails of hydrogen bonds and other non-covalent interactions.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Selectivity

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. While traditional methods for synthesizing pyrimidine (B1678525) derivatives often involve hazardous reagents and solvents, the principles of green chemistry are paving the way for more sustainable alternatives. nih.govnih.gov Future research in the synthesis of 4-(tert-butyl)pyrimidine-2-thiol and its derivatives should focus on the adoption of green chemistry principles. nih.gov

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase product yields, and enhance product purities for various pyrimidine derivatives. researchgate.net Applying microwave irradiation to the synthesis of this compound could lead to more efficient and sustainable production. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and reduces environmental impact. nih.govmdpi.com The development of solvent-free methods, such as grinding or ball milling, for the synthesis of pyrimidine derivatives is a promising area of exploration. mdpi.comresearchgate.net

Use of Green Catalysts: The replacement of hazardous and corrosive catalysts with environmentally friendly alternatives is a critical aspect of green chemistry. Research into the use of biocatalysts, solid acid catalysts, or recyclable catalysts for the synthesis of this compound could significantly improve the sustainability of its production. nih.govmdpi.com

Multicomponent Reactions: One-pot multicomponent reactions, such as the Biginelli reaction, offer a streamlined approach to the synthesis of dihydropyrimidines and their derivatives, reducing the number of synthetic steps and minimizing waste. researchgate.net Exploring such strategies for the synthesis of this compound could enhance efficiency and sustainability. researchgate.net

The following table summarizes various green synthetic approaches that could be adapted for the synthesis of this compound derivatives.

Green Chemistry ApproachPotential AdvantagesReference
Microwave-Assisted SynthesisReduced reaction times, increased yields, enhanced purity researchgate.net
Solvent-Free ReactionsMinimized waste, reduced environmental impact nih.govmdpi.com
Green CatalystsUse of non-hazardous and recyclable catalysts nih.govmdpi.com
Multicomponent ReactionsIncreased efficiency, reduced synthetic steps researchgate.net

Exploration of Underutilized Reactivity Pathways and Stereochemical Control

The pyrimidine-2-thiol (B7767146) scaffold possesses a rich and varied reactivity that is yet to be fully harnessed. Future investigations should aim to uncover and exploit novel reaction pathways of this compound. The thiol group, in particular, offers a versatile handle for a range of chemical transformations.

Research in this area could focus on:

S-Alkylation and S-Arylation: The synthesis of various thio-substituted derivatives through the alkylation or arylation of the thiol group can lead to a diverse library of compounds with potentially unique chemical and biological properties. nih.gov

Oxidative Dimerization: The oxidative dimerization of thiols to form disulfides is a known reaction that could be explored for this compound to create novel dimeric structures.

Cyclization Reactions: The thiol group can participate in cyclization reactions to form fused heterocyclic systems, expanding the structural diversity of accessible derivatives.

Stereochemical Control: For reactions that generate stereocenters, the development of methods for stereochemical control is crucial. This could involve the use of chiral catalysts or auxiliaries to achieve high enantiomeric or diastereomeric purity.

Rational Design of Derivatives for Specific Chemical Applications

The rational design of derivatives based on a core scaffold is a powerful strategy for developing compounds with tailored properties. For this compound, this approach can be used to create new molecules for a variety of applications, including as potential therapeutic agents or functional materials. researchgate.net

Key considerations for the rational design of derivatives include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the impact on a specific property, it is possible to establish SARs that can guide the design of more potent or effective compounds. nih.govresearchgate.net For instance, studies on related pyrazolo[3,4-d]pyrimidines have shown that the presence of specific substituents on the thiol group can dramatically affect their biological activity. nih.govresearchgate.net

Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties can lead to improved characteristics. This strategy has been successfully employed in the design of pyrimidine-based therapeutic agents. researchgate.net

Introduction of Pharmacophores: The incorporation of known pharmacophores into the this compound scaffold can be a strategy to target specific biological pathways. mdpi.com

The following table presents spectral data for some 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol derivatives, which can inform the rational design of new compounds. nih.gov

CompoundMolecular FormulaYield (%)Mass Spectrum (m/z)Key IR Peaks (cm⁻¹)
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiolC₁₆H₁₀ClN₃O₂S84.72343 [M⁺ + 1]2858 (C-H), 1665 (C=N), 2627 (S-H)
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiolC₁₆H₁₀ClN₃O₂S72.54343 [M⁺ + 1]2991 (C-H), 1701 (C=N), 2597 (S-H)
4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiolC₁₆H₁₀ClN₃O₂S75.00343 [M⁺ + 1]2927 (C-H), 1345 (C-N), 2602 (S-H)

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. The application of advanced computational methodologies to this compound and its derivatives can accelerate the discovery and development of new compounds. mdpi.com

Areas for computational investigation include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the geometric and electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives.

Molecular Docking: For the design of biologically active compounds, molecular docking can be used to predict the binding mode and affinity of derivatives to a target protein. mdpi.com This can help in prioritizing compounds for synthesis and experimental testing. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment, which is particularly useful for understanding the behavior of molecules in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of compounds with their observed activity, enabling the prediction of the activity of new, unsynthesized derivatives.

Expanding Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry extend beyond synthesis to the entire lifecycle of a chemical product. mgesjournals.com Future research should explore the potential of this compound and its derivatives in the development of sustainable technologies.

Potential applications in this domain include:

Green Catalysis: Pyrimidine derivatives can act as ligands for metal catalysts. Investigating the catalytic activity of metal complexes of this compound in various organic transformations could lead to the development of new, efficient, and recyclable catalysts.

Corrosion Inhibition: Some heterocyclic compounds containing sulfur and nitrogen atoms have shown promise as corrosion inhibitors for metals. The potential of this compound and its derivatives in this application warrants investigation.

Functional Materials: The unique structural and electronic properties of pyrimidine derivatives could be exploited in the development of new functional materials, such as organic light-emitting diodes (OLEDs) or sensors.

By pursuing these future directions and emerging research avenues, the scientific community can unlock the full potential of this compound and its derivatives, contributing to advancements in synthetic chemistry, materials science, and sustainable technologies.

Q & A

Q. Notes

  • Advanced questions emphasize experimental design, data reconciliation, and mechanistic studies.
  • Basic questions focus on synthesis, characterization, and stability protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.